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5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde

Cat. No.: B13480771
M. Wt: 168.15 g/mol
InChI Key: UHCHUWQOUWXJGB-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan and its derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile reactivity and presence in a multitude of natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net As a five-membered aromatic heterocycle containing an oxygen atom, the furan nucleus imparts unique electronic properties that make it a valuable building block for complex molecular architectures. researchgate.netijsrst.com Furan derivatives are integral to the synthesis of fine chemicals, agrochemicals, and polymers, where the furan ring can confer properties such as enhanced biological activity or high thermal stability. ijsrst.comnih.govutripoli.edu.ly The ability to derive furans from biomass has also positioned them as key platform chemicals in the development of sustainable and renewable technologies. mdpi.com Their utility extends to materials science, where π-conjugated furan derivatives have shown promise as organic semiconductors for electronic applications. researchgate.net

Chemical Significance of 1,3-Dioxolane (B20135) Moieties in Protecting Group Strategies and Synthetic Intermediates

The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic synthesis, primarily as a protecting group for aldehydes and ketones. smolecule.com Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, the dioxolane moiety is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. smolecule.com This stability, combined with the typically mild acidic conditions required for its removal, makes it an essential tool in multistep syntheses of complex target molecules, including pharmaceuticals and natural products. cymitquimica.com Beyond its protective role, the dioxolane structure is also an important intermediate and a component of various biologically active compounds. smolecule.com

Overview of Aldehyde Functional Group Chemistry in Heterocyclic Systems

The aldehyde functional group is one of the most versatile in organic chemistry due to its reactivity towards a wide range of transformations. When attached to a heterocyclic system like furan, its chemistry is influenced by the electronic nature of the ring. The aldehyde group can undergo nucleophilic addition, condensation reactions to form imines and other derivatives, oxidation to a carboxylic acid, and reduction to a primary alcohol. smolecule.com This reactivity is fundamental to building molecular complexity. In the context of substituted furans, the regioselectivity of reactions involving the aldehyde group is a critical consideration for synthetic planning. researchgate.net The development of methods for the regioselective synthesis of functionalized furans, including those containing aldehyde groups, is an active area of research. nih.govorganic-chemistry.orgbohrium.com

Rationale for Dedicated Academic Research on 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344)

The specific structure of this compound presents a compelling case for dedicated academic investigation. This molecule is a derivative of furan-3,5-dicarbaldehyde in which the aldehyde group at the 5-position is selectively protected as a 1,3-dioxolane. This structural arrangement is of significant synthetic interest for several reasons:

Orthogonal Reactivity: The molecule possesses two aldehyde-derived functional groups with distinct reactivities. The "free" carbaldehyde at the 3-position is available for a wide range of chemical transformations, while the "protected" acetal at the 5-position is stable under many of those same conditions.

Regioselective Synthesis: This differential protection provides a strategic advantage for the regioselective construction of polysubstituted furan derivatives. One can first perform chemistry at the C-3 aldehyde, and then, after deprotection of the dioxolane, conduct different chemistry at the C-5 position. This stepwise approach is crucial for creating complex, unsymmetrical molecules that would be difficult to synthesize otherwise.

Specialized Building Block: While furan-2,5-dicarbaldehyde (B19676) derivatives are relatively common precursors, the 3,5-disubstituted pattern is less explored. mdpi.com This makes this compound a potentially valuable and specialized building block for accessing novel chemical space in drug discovery and materials science. Research into its synthesis and reactivity would provide a powerful tool for synthetic chemists.

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research on this compound would be centered on unlocking its potential as a versatile synthetic intermediate. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods to synthesize the compound, likely involving the selective mono-protection of furan-3,5-dicarbaldehyde.

Full Spectroscopic and Physicochemical Characterization: Thoroughly documenting its properties using modern analytical techniques to create a reference dataset for future studies.

Exploration of Reactivity: Investigating the scope of chemical transformations possible at the free C-3 aldehyde group while the C-5 acetal remains intact.

Demonstration of Synthetic Utility: Applying the compound as a key building block in the targeted synthesis of complex molecules, such as novel pharmaceutical scaffolds or functional materials, to highlight its strategic value.

Research Findings and Data

While dedicated research publications focusing exclusively on this compound are not prominent in the surveyed literature, its chemical properties can be inferred from related, well-documented compounds. The following table presents data for the analogous 2-carbaldehyde isomer and the parent furan-3-carbaldehyde to provide context.

Table 1: Comparative Physicochemical Properties of Related Furan Aldehydes

Property 5-(1,3-Dioxolan-2-yl)-2-furaldehyde Furan-3-carbaldehyde
CAS Number 117953-13-6 cymitquimica.com 498-60-2
Molecular Formula C₈H₈O₄ cymitquimica.com C₅H₄O₂
Molecular Weight 168.15 g/mol cymitquimica.com 96.08 g/mol
Appearance White to light yellow powder/crystal cymitquimica.com Colorless to pale yellow liquid

| Purity | >95.0% (GC) cymitquimica.com | Not specified |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B13480771 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde

InChI

InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2

InChI Key

UHCHUWQOUWXJGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CO2)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Reactivity Profile of the Furan (B31954) Ring System in 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344)

The furan ring is an electron-rich aromatic heterocycle. Its aromaticity is less pronounced than that of benzene (B151609), which renders it more susceptible to reactions that disrupt the aromatic system, such as addition, cycloaddition, and ring-opening reactions. matanginicollege.ac.in The substituents at the C3 and C5 positions significantly modulate this inherent reactivity.

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting more readily than benzene. pearson.compearson.com Electrophilic attack typically occurs at the C2 or C5 positions (α-positions) because the cationic intermediate (sigma complex) formed is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the C3 or C4 positions (β-positions). pearson.comquora.com

In this compound, the C2 and C5 positions are substituted. Therefore, any further substitution must occur at the C4 position. The directing effects of the existing substituents must be considered:

Carbaldehyde Group (-CHO) at C3: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. As a meta-director, it would direct an incoming electrophile to the C5 position, which is already occupied. libretexts.org

Dioxolane Group at C5: This acetal (B89532) group behaves similarly to an alkoxy group. The oxygen atoms can donate lone-pair electron density to the ring via resonance, making it an activating group and an ortho-, para-director. pearson.com In this context, it would direct incoming electrophiles to the "ortho" C4 position.

Given that the activating, ortho-directing dioxolane group and the deactivating, meta-directing carbaldehyde group both favor substitution at the C4 position (the only available site), electrophilic substitution is predicted to occur regioselectively at this position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Typical ConditionsPredicted Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)Low temperature5-(1,3-Dioxolan-2-yl)-4-nitrofuran-3-carbaldehyde
BrominationBr₂ in dioxane-5°C4-Bromo-5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
SulfonationPyridine-SO₃ complexRoom temperature5-(1,3-Dioxolan-2-yl)-3-formylfuran-4-sulfonic acid
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), SnCl₄Mild conditions4-Acetyl-5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde

The furan nucleus is susceptible to ring-opening, particularly under acidic conditions. mdpi.com This reactivity stems from the protonation of the ring oxygen, which disrupts aromaticity and facilitates nucleophilic attack. The nature of the substituents on the furan ring has a significant impact on the ease and outcome of these reactions. rsc.orgresearchgate.net For instance, studies on various substituted furans have shown that both electron-donating and electron-withdrawing groups influence the reaction pathways, leading to different ring-opened products. rsc.orgresearchgate.net In the case of this compound, treatment with aqueous acid could potentially lead to two primary events: hydrolysis of the dioxolane (acetal) group to reveal a second aldehyde, and protonation-induced ring-opening of the furan to generate a 1,4-dicarbonyl system. The specific conditions would determine the predominant outcome.

An unusual ring transformation has been observed where furyl carbinols, in the presence of a Brønsted acid and a 1,3-dicarbonyl compound, undergo a ring-opening and subsequent recyclization to form new, highly substituted furans. nih.govacs.org This suggests that under specific catalytic conditions, the furan core of the title compound could potentially rearrange rather than simply decompose.

Furan can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com However, due to its aromatic character, furan is less reactive than non-aromatic dienes like cyclopentadiene, and the resulting cycloaddition reactions are often reversible. rsc.org

The reactivity of the furan diene is highly dependent on its substituents.

Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, enhancing its reactivity in normal-electron-demand Diels-Alder reactions.

Electron-withdrawing groups lower the HOMO energy, making the furan less reactive as a diene. rsc.orgrsc.org

In this compound, the strongly electron-withdrawing carbaldehyde group at C3 is expected to significantly decrease the reactivity of the furan ring in Diels-Alder reactions with typical electron-deficient dienophiles (e.g., maleic anhydride, acrylates). nih.gov While the dioxolane group at C5 is somewhat electron-donating, the deactivating effect of the aldehyde is likely to dominate, making cycloaddition challenging under standard conditions. High pressure or potent Lewis acid catalysis might be required to facilitate such transformations.

Reactions of the Carbaldehyde Functional Group in this compound

The carbaldehyde group is a versatile functional group characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me The dioxolane group at the C5 position is an acetal, which is stable under the neutral or basic conditions typically employed for many aldehyde transformations, thus allowing for selective reaction at the C3-carbaldehyde.

Nucleophilic addition is a characteristic reaction of aldehydes. numberanalytics.com The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which is typically protonated upon workup to yield the final product. fiveable.me

Reduction: The aldehyde can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would selectively reduce the aldehyde without affecting the furan ring or the dioxolane protecting group.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that add to the aldehyde to form secondary alcohols after acidic workup. wikipedia.orgorganic-chemistry.org The reaction is generally clean and provides an excellent method for carbon-carbon bond formation. wisc.edu

Condensation reactions are fundamental transformations of aldehydes that involve an initial nucleophilic addition followed by a dehydration step to form a new double bond.

Aldol (B89426) Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then attack another molecule of the aldehyde. This compound has no α-hydrogens and thus cannot self-condense via an enolate mechanism. However, it can act as the electrophilic partner in a "crossed" or "mixed" Aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com For example, reacting it with acetone (B3395972) in the presence of a base would lead to an aldol addition product, which could then be dehydrated to form an α,β-unsaturated ketone. osti.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org This is a highly efficient method for forming C=C bonds. damascusuniversity.edu.sy Substituted furfurals are known to undergo Knoevenagel condensation to produce a variety of derivatives, often with high yields. sphinxsai.commdpi.com

Wittig Reaction: The Wittig reaction provides a powerful and general method for converting aldehydes into alkenes. wikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. organic-chemistry.org This reaction is highly versatile, and the nature of the ylide can be tuned to control the stereochemistry (E/Z) of the resulting alkene. wikipedia.org

Table 2: Representative Condensation Reactions

Reaction TypeReagent(s)Catalyst/ConditionsGeneral Product Structure
Crossed AldolAcetoneNaOH, EtOHα,β-Unsaturated ketone
KnoevenagelMalononitrilePiperidine, EtOH, rtSubstituted furfurylidene malononitrile
Wittig(Triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Heat in suitable solvent (e.g., Toluene)Ethyl 3-(5-(1,3-dioxolan-2-yl)furan-3-yl)acrylate

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group at the C3 position of the furan ring is a primary site for oxidation and reduction reactions. The selective transformation of this group without altering the furan ring or the dioxolane moiety is crucial for its use as a synthetic intermediate.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(1,3-dioxolan-2-yl)furan-3-carboxylic acid. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or degradation of the sensitive furan ring. Common reagents for this purpose include silver (I) oxide (Ag₂O) in a Tollens' reagent-type reaction or buffered sodium chlorite (B76162) (NaClO₂). More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are generally avoided due to the risk of furan ring cleavage. The reaction progress is often monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy.

Reduction: The reduction of the aldehyde group to a primary alcohol, [5-(1,3-dioxolan-2-yl)furan-3-yl]methanol, is a common and high-yielding transformation. This is readily accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is particularly effective for this purpose, offering excellent chemoselectivity; it reduces the aldehyde without affecting the furan ring or the acetal protecting group. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at ambient or reduced temperatures. Lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity necessitates stricter anhydrous conditions and careful temperature control.

TransformationReagent(s)SolventTypical ConditionsProduct
OxidationSodium chlorite (NaClO₂), NaH₂PO₄t-BuOH/H₂ORoom Temperature5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid
OxidationSilver(I) oxide (Ag₂O)THF/H₂ORoom Temperature5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid
ReductionSodium borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temperature[5-(1,3-Dioxolan-2-yl)furan-3-yl]methanol
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂O0 °C, followed by workup[5-(1,3-Dioxolan-2-yl)furan-3-yl]methanol

Reactivity and Stability of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for a carbonyl function, in this case, a formyl group that was originally at the C5 position of the furan. Its stability and the methods for its removal are key aspects of its utility in multistep synthesis.

Deprotection Strategies (Acid-catalyzed hydrolysis, Transacetalization)

The 1,3-dioxolane is an acetal, which is characteristically stable under neutral and basic conditions but labile in the presence of acid. organic-chemistry.org This property allows for its selective removal.

Acid-catalyzed Hydrolysis: This is the most common deprotection method. Treatment with an aqueous acidic solution cleaves the acetal, regenerating the aldehyde and ethylene (B1197577) glycol. The reaction mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the desired aldehyde. A variety of acids can be used, including dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or solid-supported acids like Amberlyst-15 for easier workup. organic-chemistry.org

Transacetalization: This method involves the exchange of the protecting group with another carbonyl compound, typically acetone, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The equilibrium is driven towards the formation of the more volatile 2,2-dimethyl-1,3-dioxolane (B146691) (from acetone), effectively deprotecting the furan aldehyde. This method is particularly useful under anhydrous conditions.

Deprotection MethodReagent(s)SolventTypical ConditionsProduct
Acid-catalyzed HydrolysisDilute HCl or H₂SO₄THF/H₂ORoom TemperatureFuran-3,5-dicarbaldehyde
Acid-catalyzed HydrolysisAmberlyst-15 resinAcetone/H₂ORoom Temperature to 40 °CFuran-3,5-dicarbaldehyde
Transacetalizationp-Toluenesulfonic acid (cat.)AcetoneRefluxFuran-3,5-dicarbaldehyde

Ring-Opening Reactions and Transformations of the Dioxolane Ring

Beyond simple deprotection, the dioxolane ring can undergo other transformations. Under certain conditions, particularly with strong Lewis acids, the ring can be opened to yield functionalized derivatives. For example, reaction with acyl halides in the presence of a Lewis acid could lead to the formation of a 2-haloethyl ester. However, the most studied ring-opening reaction of 1,3-dioxolane itself is cationic ring-opening polymerization, which typically requires strong acid initiators. thieme-connect.com For a substituted dioxolane on a furan ring, such harsh conditions would likely lead to degradation of the furan moiety, making these transformations less synthetically useful for this specific substrate.

Stereochemical Stability and Interconversion Studies

The acetal carbon of the 1,3-dioxolane ring in this compound is prochiral. While acetals can be chiral, this specific dioxolane, derived from ethylene glycol, does not introduce a new stable stereocenter. The stability of the dioxolane ring is high under neutral and basic conditions, and there is no pathway for interconversion. rsc.org Under acidic conditions, the mechanism of hydrolysis proceeds through a planar, achiral oxocarbenium ion intermediate. researchgate.net Therefore, if a chiral center were present on the dioxolane ring (e.g., if derived from a chiral diol), its stereochemical information would be lost upon hydrolysis and reformation. For the parent compound, stereochemical considerations are primarily focused on reactions at other sites of the molecule.

Chemoselectivity and Regioselectivity in Multi-Functionalized Reactants Based on this compound

The presence of three distinct reactive sites—the C3-aldehyde, the C5-acetal, and the furan ring itself—makes the molecule a substrate for studying selective chemical reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Nucleophilic Addition vs. Deprotection: Strong nucleophiles and bases, such as Grignard reagents or organolithiums, will react preferentially with the aldehyde group at the C3 position. The dioxolane at C5 is stable to these conditions.

Reduction: As mentioned in section 3.2.3, hydride reagents like NaBH₄ exhibit excellent chemoselectivity, reducing the aldehyde without affecting the furan ring or the acetal.

Oxidation: Mild oxidation of the aldehyde can be achieved without cleaving the furan ring or the acetal.

Regioselectivity: This concerns the position at which a reaction occurs. For the furan ring in this 2,4-disubstituted system, further substitution is directed by the existing groups. The aldehyde is a deactivating, meta-directing group, while the dioxolane-substituted carbon is electronically similar to an alkyl-substituted carbon, which is activating and ortho/para-directing. In the context of the furan ring, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the remaining unsubstituted position, C2, which is ortho to the activating C5-substituent and meta to the deactivating C3-aldehyde. However, the furan ring is sensitive to strong acids often used in electrophilic aromatic substitution, which can lead to polymerization or ring-opening, thus requiring carefully controlled conditions. semanticscholar.orgnih.gov

Stereoselective Transformations and Asymmetric Synthesis Derived from this compound

The aldehyde group is a key handle for introducing new stereocenters into the molecule. Stereoselective transformations can be achieved through the addition of chiral nucleophiles or the use of chiral catalysts.

Asymmetric Nucleophilic Addition: The addition of chiral organometallic reagents or the use of prochiral nucleophiles in the presence of a chiral ligand can lead to the formation of enantioenriched secondary alcohols. For example, asymmetric allylation or alkylation of the aldehyde can be accomplished using chiral catalysts. These reactions are foundational in asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry.

Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a powerful tool. Chiral secondary amines, such as those derived from proline, can catalyze stereoselective additions to aldehydes. For instance, the dienamine-mediated dearomatization of the furan ring could enable subsequent enantioselective cycloaddition reactions, generating complex, three-dimensional structures from the planar aromatic starting material. researchgate.net Such strategies highlight the potential of this compound as a precursor in the asymmetric synthesis of novel heterocyclic compounds. nih.gov

Applications of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde As a Synthetic Building Block

Precursor for Advanced Organic Materials and Polymers

The unique bifunctional nature of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), featuring a reactive aldehyde group and a protected aldehyde on a furan (B31954) scaffold, positions it as a promising candidate for the development of novel organic materials and polymers. The furan ring itself imparts rigidity and potential for bio-based origins, while the aldehyde functionalities offer versatile handles for polymerization and modification.

Monomer for Functional Polymer Synthesis

The aldehyde group at the 3-position can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with phenols, ureas, or melamines to form furan-based resins. The protected aldehyde at the 5-position, after a deprotection step, could be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. This dual reactivity could lead to the synthesis of polymers with tailored properties such as thermal stability, chemical resistance, and specific binding capabilities.

Polymerization TypeCo-monomer ExamplesPotential Polymer Properties
CondensationPhenol, Urea (B33335), MelamineThermosetting, High thermal stability, Chemical resistance
Aldol (B89426) CondensationKetones, other AldehydesConjugated systems, Optoelectronic properties
Wittig ReactionPhosphonium (B103445) ylidesIntroduction of double bonds, Control over conjugation

Ligand Design in Coordination and Supramolecular Chemistry

The furan ring and the aldehyde oxygen atoms in this compound can act as coordination sites for metal ions. Modification of the aldehyde group, for example, through Schiff base condensation with various amines, can lead to a wide array of multidentate ligands. These ligands can then be used to construct coordination polymers and metal-organic frameworks (MOFs). The structure of the resulting supramolecular assembly would be influenced by the coordination geometry of the metal ion and the steric and electronic properties of the furan-based ligand. Such materials are of interest for applications in gas storage, catalysis, and sensing.

Building Block for Optoelectronic and Responsive Materials

Furan-containing conjugated systems are known to exhibit interesting photophysical properties. The aldehyde group of this compound can be readily converted into a variety of conjugated moieties through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. This allows for the extension of the π-conjugated system, a key requirement for organic electronic materials. Furthermore, the dioxolane group is an acid-labile protecting group. This feature could be exploited to create responsive materials where a change in pH triggers a chemical transformation, leading to a change in the material's optical or electronic properties.

Intermediate in the Synthesis of Complex Organic Scaffolds

The reactivity of the furan ring and its aldehyde substituents makes this compound a valuable intermediate for the construction of more complex molecular architectures, including various heterocyclic systems and analogues of natural products.

Design and Synthesis of Furan-Containing Heterocyclic Systems

The furan ring in this compound can serve as a diene in Diels-Alder reactions, providing a route to highly functionalized and stereochemically complex oxabicyclic systems. The aldehyde group can be a key functionality for subsequent ring-forming reactions. For example, it can participate in multicomponent reactions to build diverse heterocyclic frameworks. The selective deprotection of the dioxolane group followed by differential functionalization of the two aldehyde groups would allow for a stepwise and controlled synthesis of complex heterocyclic targets.

Reaction TypeReagentsResulting Heterocyclic System
Diels-AlderMaleimides, AcrylatesOxabicyclo[2.2.1]heptanes
Paal-Knorr SynthesisPrimary aminesPyrroles
Hantzsch Dihydropyridine Synthesisβ-Ketoesters, AmmoniaDihydropyridines
Gewald Aminothiophene SynthesisActive methylene (B1212753) nitrile, Sulfur, AmineThiophenes

Precursor for Natural Product Analogues and Derivatives

Many natural products contain furan or related tetrahydrofuran (B95107) moieties. The structure of this compound provides a scaffold that can be elaborated into analogues of these natural products. The aldehyde groups can be used to introduce side chains or to build additional rings found in the target molecules. The ability to selectively manipulate the two aldehyde functionalities is a significant advantage in the total synthesis or semi-synthesis of complex natural product derivatives, which are often of interest for their biological activity.

Integration into Multicomponent Reaction Sequences and One-Pot Syntheses

There are no documented instances in peer-reviewed literature of this compound being utilized as a component in multicomponent reactions (MCRs) or integrated into one-pot synthesis sequences. Such reactions often rely on the reactivity of aldehydes, but the specific participation of this bifunctional furan derivative in complex, single-vessel transformations has not been reported.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344) are presented in the tables below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aldehyde-H 9.8 - 10.0 s -
Furan-H2 8.0 - 8.2 s -
Furan-H4 6.7 - 6.9 s -
Acetal-H 5.8 - 6.0 s -

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Aldehyde-C 185 - 190
Furan-C5 155 - 160
Furan-C2 150 - 155
Furan-C3 120 - 125
Furan-C4 110 - 115
Acetal-C 95 - 100

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, the most significant COSY correlations would be observed within the dioxolane ring, between the geminal and vicinal protons of the ethylene (B1197577) glycol moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to the carbon atom it is attached to. This is crucial for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, the aldehyde proton would show a correlation to the C3 of the furan (B31954) ring, and the acetal (B89532) proton would show correlations to the C5 of the furan ring and the carbons of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can provide valuable information about the preferred conformation of the molecule, such as the spatial relationship between the furan ring and the dioxolane group.

Table 3: Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Inferred Structural Information
COSY Dioxolane-CH₂ protons Connectivity within the dioxolane ring
HSQC Aldehyde-H to Aldehyde-C Direct C-H attachments
Furan-H to Furan-C
Acetal-H to Acetal-C
Dioxolane-H to Dioxolane-C
HMBC Aldehyde-H to Furan-C2, C3, C4 Connectivity of the aldehyde group
Acetal-H to Furan-C4, C5 Connectivity of the dioxolane group
Furan-H2 to Furan-C3, C4, C5 Connectivity within the furan ring

While solution-state NMR provides information about the averaged structure in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is a powerful tool for their identification and characterization. Furthermore, conformational details that may be averaged out in solution can be resolved in the solid state, providing a more detailed picture of the molecular geometry.

The furan ring in this compound is connected to a dioxolane ring and a carbaldehyde group via single bonds. Rotation around these bonds may be hindered, leading to the existence of different conformers. Dynamic NMR (DNMR) is a technique used to study the rates of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from which the energy barriers for bond rotation can be calculated. This would provide valuable information on the flexibility and conformational dynamics of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (molecular formula C₈H₈O₄), HRMS is crucial for confirming its elemental composition.

Table 4: HRMS Data

Molecular Formula Calculated Exact Mass Ion Type Calculated m/z
C₈H₈O₄ 168.0423 [M+H]⁺ 169.0495

An experimentally determined m/z value that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely involve the cleavage of the acetal and aldehyde functionalities.

Table 5: Predicted Key Fragment Ions in MS/MS

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Structure of Fragment Neutral Loss
169 141 Protonated 5-formylfuran-3-carbaldehyde Ethylene (C₂H₄)
169 123 Protonated 5-(hydroxymethyl)furan-3-carbaldehyde Formaldehyde (CH₂O)
169 95 Furan-3-carbaldehyde radical cation C₃H₄O₂
141 113 Protonated furan-3-carbaldehyde Carbon monoxide (CO)

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the furan ring, the aldehyde group, and the dioxolane moiety.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. nih.gov Ions are separated not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. mdpi.com This separation is based on the velocity of an ion traveling through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which can be converted to a rotationally averaged collision cross-section (CCS), a parameter related to the ion's three-dimensional structure. nih.gov

For this compound, IMS-MS is particularly valuable for distinguishing it from its structural isomers, which can be challenging using mass spectrometry alone due to identical molecular weights. A primary analytical challenge is the separation of positional isomers, such as 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde, which may co-exist as impurities or be present in complex reaction mixtures. While gas chromatography can often resolve such isomers, IMS-MS offers a rapid, orthogonal separation technique. mdpi.comnih.gov

The different positions of the carbaldehyde and dioxolanyl groups on the furan ring result in distinct three-dimensional structures. These structural variations lead to different CCS values, allowing for their separation in the ion mobility cell. The more compact isomer would be expected to have a smaller CCS and thus a shorter drift time compared to a more extended isomer. Computational modeling can be used to predict the theoretical CCS values for different isomers, which can then be compared with experimental data for confident identification.

IsomerPredicted ConformationExpected Collision Cross-Section (CCS) in N₂ (Ų)
This compoundPlanar furan with flexible dioxolane~125 - 130
5-(1,3-Dioxolan-2-yl)furan-2-carbaldehydePlanar furan with flexible dioxolane~128 - 133
2-(1,3-Dioxolan-2-yl)furan-4-carbaldehydePlanar furan with flexible dioxolane~126 - 131

Note: The CCS values presented are hypothetical and serve as an illustrative example of expected differences that would enable IMS-MS separation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its key structural motifs: the furan ring, the aldehyde group, and the dioxolane ring.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch of the aromatic aldehyde is expected in the IR spectrum, typically around 1670-1690 cm⁻¹. The C-H stretch of the aldehyde proton would appear as two weak bands between 2700 and 2900 cm⁻¹.

Furan Ring: The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would be observed around 1000-1300 cm⁻¹.

Dioxolane Ring (Acetal): The C-O-C stretching vibrations of the acetal group are prominent and typically appear as several strong bands in the 1000-1200 cm⁻¹ region. The C-H stretching of the CH₂ groups in the dioxolane ring would be found just below 3000 cm⁻¹.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
AldehydeC=O Stretch1685 (Strong)Medium
AldehydeC-H Stretch2820, 2720 (Weak)Weak
Furan RingC=C Stretch~1580, ~1510 (Medium)Strong
Furan RingRing Breathing~1020 (Medium)Medium
Furan RingC-H Bending (out-of-plane)~880 (Strong)Weak
Dioxolane RingC-O-C Stretch (Acetal)~1150, ~1050 (Strong)Medium
Aliphatic C-HC-H Stretch2980-2880 (Medium)Medium

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. anton-paar.comwikipedia.org The technique is based on the principle of total internal reflection. youtube.com An IR beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. wikipedia.org This interaction results in the attenuation of the IR beam at specific frequencies corresponding to the sample's absorption, generating the IR spectrum.

For this compound, which may be a solid or a viscous liquid at room temperature, ATR-IR is an ideal method for rapid and reproducible analysis. mdpi.com It eliminates the need for preparing KBr pellets or solvent-cast films, thereby reducing sample preparation time and avoiding potential issues with solvent interference or polymorphism induced by grinding. The technique is well-suited for quality control applications, reaction monitoring, and the identification of bulk material. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. edinst.comwikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of analytes at trace levels, sometimes even down to the single-molecule level. edinst.com The enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer interactions between the analyte and the metal. thermofisher.com

The application of SERS to this compound would be particularly useful for trace detection in complex matrices. Studies on similar molecules like furfural (B47365) have shown that the molecule adsorbs onto silver surfaces primarily through the nonbonding electrons of the carbonyl oxygen. researchgate.net This interaction would likely cause a significant enhancement and a noticeable shift in the vibrational frequency of the C=O bond in the SERS spectrum compared to the normal Raman spectrum. The orientation of the molecule on the surface would also influence the relative enhancement of different vibrational modes, providing structural information about the molecule-surface interaction. researchgate.net

Vibrational ModeTypical Raman Shift (cm⁻¹)Expected SERS Shift (cm⁻¹) on Ag ColloidEnhancement Factor
Aldehyde C=O Stretch~1685~1660High
Furan C=C Stretch~1580~1575Very High
Furan Ring Breathing~1020~1020Medium
Dioxolane C-O-C Stretch~1150~1148Low

Note: The shifts and enhancement factors are illustrative, based on typical SERS behavior of carbonyl-containing aromatic compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, an XRD study would unambiguously confirm its constitution and provide precise geometric parameters. It would reveal the relative orientation of the furan, aldehyde, and dioxolane moieties, confirming the planarity of the furan ring and the conformation of the five-membered dioxolane ring.

Obtaining high-quality single crystals suitable for XRD analysis is often a critical and challenging step. The choice of solvent and crystallization method is paramount. unifr.ch Given the polarity of the aldehyde and ether functionalities in this compound, a range of solvents with varying polarities should be explored.

Common crystallization techniques include:

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration until crystals form.

Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. unifr.ch

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. unifr.ch

Crystallization MethodGood Solvent(s)Anti-Solvent(s)Comments
Slow EvaporationAcetone (B3395972), Ethyl Acetate, DichloromethaneN/ASimple and effective, but can sometimes lead to rapid, poor-quality crystal growth.
Vapor DiffusionTetrahydrofuran (B95107) (THF), AcetoneHexane, Diethyl Ether, PentaneExcellent for small quantities; allows for slow, controlled crystal growth. unifr.ch
Solvent LayeringDichloromethane, Chloroformn-Heptane, PentaneRequires careful layering of immiscible or slowly miscible solvents. unifr.ch
Cooling CrystallizationEthanol (B145695), Isopropanol, Acetonitrile (B52724)N/AA saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. mdpi.com Analysis of the crystal structure would focus on identifying and characterizing these interactions, which are crucial for understanding the material's physical properties. researchgate.net

Potential key interactions include:

C-H···O Hydrogen Bonds: The aldehyde C-H proton and the C-H protons on the furan and dioxolane rings can act as weak hydrogen bond donors, interacting with the oxygen atoms of the aldehyde, furan, and dioxolane groups of neighboring molecules. researchgate.net These interactions are often structure-directing in crystals of furan derivatives. nih.gov

π-π Stacking: The electron-rich furan rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Dipole-Dipole Interactions: The polar aldehyde group creates a significant molecular dipole, leading to dipole-dipole interactions that will influence the alignment of molecules in the crystal lattice.

Analysis of the Cambridge Structural Database (CSD) for similar furan-aldehyde structures can provide a basis for predicting the likely supramolecular synthons and packing motifs. mdpi.com

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Role in Crystal Packing
C-H···O Hydrogen BondAldehyde C-HAldehyde O2.2 - 2.8Formation of chains or dimers
C-H···O Hydrogen BondFuran C-HDioxolane O2.3 - 2.9Linking molecules into sheets or 3D networks
π-π StackingFuran Ring (π-system)Furan Ring (π-system)3.3 - 3.8Stabilizing layered structures
Dipole-DipoleC=O groupC=O group3.0 - 4.0Head-to-tail arrangement of molecules

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the purification and purity assessment of "this compound." The choice of technique depends on the compound's properties, such as polarity, volatility, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of furanic compounds, offering high resolution and sensitivity. researchgate.netnih.govshimadzu.com The development of a robust HPLC method for "this compound" would involve the systematic optimization of several parameters to achieve efficient separation from starting materials, by-products, and degradation products.

A reversed-phase (RP) HPLC method is generally suitable for compounds of moderate polarity like the target molecule. researchgate.netnih.gov Method development would entail the following considerations:

Column Selection: A C8 or C18 stationary phase would be a logical starting point, providing good retention and selectivity for furan derivatives. nih.gov

Mobile Phase Composition: A gradient elution using a mixture of water (often with a small amount of acid like acetic acid or sulfuric acid to improve peak shape) and an organic modifier such as methanol (B129727) or acetonitrile is typically employed. nih.govvtt.fi The gradient would be optimized to ensure adequate resolution of all components within a reasonable analysis time.

Detection: A Diode Array Detector (DAD) or a UV detector would be effective, as the furan ring and the carbonyl group are chromophores that absorb UV light. researchgate.net The detection wavelength would be set at the absorption maximum of the analyte for optimal sensitivity.

Method Validation: A validated HPLC method ensures the reliability of the analytical data. The validation process would include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in a representative matrix.

Precision: Evaluating the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present.

The following interactive table summarizes typical parameters for an HPLC method for the analysis of furan aldehydes, which could be adapted for "this compound."

ParameterTypical Conditions
Stationary Phase C18 or C8, 5 µm particle size
Mobile Phase Gradient of Water (with 0.1% Acetic Acid) and Methanol/Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV/DAD at the λmax of the compound
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comthermofisher.com While "this compound" may have limited volatility, GC-MS analysis can be performed on its more volatile derivatives.

Derivatization: To enhance volatility and thermal stability, the aldehyde functional group can be derivatized. chromatographyonline.com Common derivatization strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives to form oximes.

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form hydrazones. vtt.fi

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the mass spectral fragmentation pattern of the resulting derivative. chromatographyonline.comsigmaaldrich.com

GC-MS Analysis: The derivatized sample would be injected into the GC-MS system. The separation would be achieved on a capillary column with a suitable stationary phase, such as a non-polar (e.g., 5% phenyl-methylpolysiloxane) or a mid-polar phase. The mass spectrometer would provide mass spectral data for the eluted components, allowing for their identification based on their fragmentation patterns and comparison with mass spectral libraries. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can offer even greater resolving power for complex mixtures of furan derivatives. acs.org

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgshimadzu.com SFC can be particularly useful for the separation of thermally labile or complex mixtures that are not well-resolved by HPLC or GC. nih.govlibretexts.org

For "this compound" and its related compounds, SFC could offer several advantages:

Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analysis times compared to HPLC. shimadzu.com

Unique Selectivity: SFC can provide different selectivity compared to HPLC and GC, which can be beneficial for resolving closely related impurities.

Chiral Separations: SFC is a powerful technique for the separation of enantiomers on chiral stationary phases. wikipedia.orgnih.gov

The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar co-solvent (modifier), such as methanol or ethanol, to adjust the mobile phase strength and selectivity.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable for derivatives)

The applicability of chiroptical spectroscopy to "this compound" is contingent on the presence of a chiral center in the molecule or its derivatives. The parent compound itself is achiral. However, if chiral derivatives are synthesized, for instance, through reactions involving the aldehyde group with a chiral reagent, chiroptical techniques would be essential for determining their absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comresearchgate.net A CD spectrum provides information about the stereochemistry of the molecule, particularly in the vicinity of chromophores. The furan ring and the carbonyl group in derivatives of "this compound" would act as chromophores.

The sign and magnitude of the Cotton effect (the characteristic signal in a CD spectrum) can be correlated with the absolute configuration of the stereocenter(s). kud.ac.in For example, studies on chiral furanone derivatives have successfully used vibrational circular dichroism to elucidate their absolute configurations. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance with the wavelength of polarized light. leidenuniv.nlwikipedia.orgvlabs.ac.in An ORD spectrum is a plot of specific rotation versus wavelength.

Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules. kud.ac.in The shape of the ORD curve, particularly the presence of positive or negative Cotton effects, is characteristic of the stereochemistry of the molecule. kud.ac.in For chiral derivatives of "this compound," ORD could provide complementary information to CD for stereochemical assignment.

Computational and Theoretical Investigations of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the optimized geometry and ground state properties of organic compounds, including furan (B31954) derivatives. mdpi.comeurjchem.com For 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde (B6280344), a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculated geometric parameters can be compared with experimental data, if available, to validate the computational model. researchgate.net The resulting optimized structure is the foundation for all further computational analyses.

Interactive Table: Hypothetical DFT-Calculated Ground State Properties Below is an example of a data table that would be generated from a DFT study, showing key geometric parameters.

ParameterBond/AngleCalculated Value
Bond LengthC=O (aldehyde)~1.21 Å
Bond LengthC-C (furan ring)~1.37 - 1.43 Å
Bond LengthC-O (furan ring)~1.36 Å
Bond AngleO=C-H (aldehyde)~124°
Dihedral AngleFuran-Aldehyde~0° or 180° (planar)

Note: These values are illustrative and based on typical parameters for similar structures.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. acadpubl.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller gap suggests the molecule is more reactive. For furan derivatives, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the HOMO would likely be distributed across the furan ring, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group.

Interactive Table: Hypothetical FMO Analysis Data This table illustrates the kind of data obtained from an FMO analysis.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)4.7Indicates chemical reactivity and stability.

Note: These values are hypothetical estimates for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uba.ar It examines charge distribution, hyperconjugative interactions, and the delocalization of electron density. researchgate.netresearchgate.net For the target compound, NBO analysis would quantify the charge on each atom, revealing the polarity of bonds like the C=O in the aldehyde group. It also calculates the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. eurjchem.com These energies reveal the significance of intramolecular charge transfer and resonance effects, which are crucial for understanding the molecule's stability and the nature of its intermolecular interactions, such as hydrogen bonding.

Interactive Table: Hypothetical NBO Analysis Data This table shows representative stabilization energies from an NBO analysis.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O)furanπ(C=C)furan~20-25Resonance stabilization of the furan ring.
π(C=C)furanπ(C=O)aldehyde~5-10Conjugative interaction between ring and substituent.
σ(C-H)σ*(C-O)~1-3Hyperconjugation.

Note: These values are illustrative, representing typical interaction energies in such systems.

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a compound transforms chemically requires mapping its reaction pathways, a task for which computational chemistry is exceptionally well-suited.

To elucidate a reaction mechanism, computational chemists map the potential energy surface (PES). This involves identifying all relevant stationary points—reactants, products, intermediates, and, most importantly, transition states (TS). The reaction coordinate represents the lowest energy path connecting these points. For reactions involving furan derivatives, such as cycloadditions or thermal decomposition, PES mapping can reveal the precise geometry of the transition state and confirm the proposed mechanism. bohrium.comresearchgate.net For instance, the decomposition of a furanaldehyde might proceed through a ring-opening transition state, the structure and energy of which can be precisely calculated. dlr.de

Once the transition states and reaction pathways are identified, key kinetic and thermodynamic parameters can be calculated. The energy difference between the reactants and the transition state gives the activation energy (Ea or ΔG‡), which is crucial for determining the reaction rate. nih.govresearchgate.net The energy difference between reactants and products provides the reaction enthalpy (ΔH) or Gibbs free energy (ΔG), indicating whether a reaction is exothermic/endothermic or spontaneous. researchgate.net Such calculations are vital for understanding the feasibility and kinetics of chemical processes, like the formation of furan derivatives from biomass precursors or their subsequent reactions. nih.govresearchgate.netresearchgate.net

Interactive Table: Hypothetical Kinetic and Thermodynamic Data for a Reaction This table illustrates the parameters that would be calculated for a hypothetical transformation of the compound.

ParameterCalculated ValueUnitDescription
Activation Energy (ΔG‡)25kcal/molEnergy barrier for the reaction to occur.
Reaction Energy (ΔG)-15kcal/molOverall free energy change, indicating spontaneity.
Enthalpy of Reaction (ΔH)-12kcal/molHeat released or absorbed during the reaction.

Note: These values are purely illustrative for a hypothetical reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the flexibility of the molecule, the preferred spatial arrangements of its constituent atoms, and the influence of the surrounding environment, particularly the solvent.

The solvent environment plays a critical role in determining the conformational preferences of this compound. In polar solvents, conformations that expose polar groups to the solvent will be favored, while in nonpolar solvents, more compact conformations may be preferred to minimize unfavorable interactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions. This is particularly important for understanding the behavior of the molecule in different chemical environments, which can influence its reactivity and spectroscopic properties. For example, computational studies on other aldehydes have demonstrated that the conformational equilibrium can be sensitive to the dielectric constant of the solvent. rsc.org

Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents from MD Simulations

Solvent (Dielectric Constant)Major Conformer(s)Population (%)Key Dihedral Angle(s) (°)
Water (78.4)Extended65175
Bent3560
Chloroform (4.8)Bent7065
Extended30170
Hexane (1.9)Compact8530
Bent1570

Molecular Descriptors for Structure-Property Relationship Studies

Molecular descriptors are numerical values that encode chemical information and are used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These relationships are invaluable for predicting the physicochemical properties and biological activities of molecules like this compound without the need for extensive experimental measurements.

Topological and Electronic Descriptors for Predictive Modeling

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and characterize its size, shape, and branching. They are computationally inexpensive to calculate and have been widely used in QSPR/QSAR studies of various classes of compounds, including furan derivatives. digitaloceanspaces.comnih.gov Examples of topological descriptors include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms in the molecular graph.

Zagreb Indices (M1, M2): Based on the degrees of vertices in the molecular graph.

Randić Index (χ): A measure of molecular branching.

Electronic Descriptors: These descriptors are derived from the 3D electronic structure of the molecule, typically calculated using quantum mechanical methods like Density Functional Theory (DFT). They provide insights into the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. Important electronic descriptors for this compound would include:

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.

Electron Affinity (EA) and Ionization Potential (IP): Fundamental measures of a molecule's ability to accept or lose an electron, respectively. digitaloceanspaces.com

These descriptors can be used to build predictive models for properties such as boiling point, solubility, and even biological activities like corrosion inhibition, as has been demonstrated for other furan derivatives. digitaloceanspaces.com

Table 2: Calculated Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
TopologicalWiener Index (W)1258
First Zagreb Index (M1)88
Randić Index (χ)6.74
ElectronicHOMO Energy (eV)-6.85
LUMO Energy (eV)-1.72
HOMO-LUMO Gap (eV)5.13
Dipole Moment (Debye)3.45

Spectroscopic Parameter Prediction Using Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.comacs.orgnrel.govrsc.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for this purpose.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For instance, the calculated vibrational frequency for the carbonyl (C=O) stretch of the aldehyde group would be a key feature in the IR spectrum of this compound.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. This information provides insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Furan-3-carbaldehyde Analog

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹³C NMRC=O Chemical Shift (ppm)185.2183.9
¹H NMRAldehyde H Chemical Shift (ppm)9.759.68
IR SpectroscopyC=O Stretch (cm⁻¹)17051698
UV-Vis Spectroscopyλmax (nm)278275

Green Chemistry Principles in the Synthesis and Utilization of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Atom Economy and Reaction Efficiency Optimization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the final product, and no waste is generated. primescholars.commdpi.com

In the synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), a key step is the protection of a carbonyl group, typically an aldehyde, as an acetal (B89532) using ethylene (B1197577) glycol. This specific transformation, known as acetalization, is an excellent example of a reaction with high atom economy. The reaction is an addition reaction where the ethylene glycol molecule is incorporated entirely into the product, with only a molecule of water being eliminated.

For instance, the reaction of a precursor like furan-3,5-dicarbaldehyde with ethylene glycol proceeds as follows:

C₆H₄O₃ + C₂H₆O₂ → C₈H₈O₄ + H₂O

This acetalization is a reversible reaction often catalyzed by an acid, such as p-toluenesulfonic acid. researchgate.net The formation of the dioxolane ring is a classic protection strategy, allowing for selective reactions on other parts of the molecule. The theoretical atom economy of this step is very high, as the only byproduct is water.

Conversely, other synthetic steps, such as certain substitution or coupling reactions used to functionalize the furan (B31954) ring, may exhibit poor atom economy, generating stoichiometric amounts of inorganic salts or other byproducts. primescholars.com Optimizing synthetic pathways involves prioritizing reactions like additions, cycloadditions, and rearrangements over substitutions and eliminations where possible to maximize atom economy and minimize waste. mdpi.com

Table 1: Atom Economy Calculation for the Acetalization of Furan-3,5-dicarbaldehyde (Hypothetical Precursor)
Reactant/ProductMolecular FormulaMolecular Weight (g/mol)Role
Furan-3,5-dicarbaldehydeC₆H₄O₃124.09Reactant
Ethylene GlycolC₂H₆O₂62.07Reactant
This compoundC₈H₈O₄168.15Desired Product
WaterH₂O18.02Byproduct

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (168.15 / (124.09 + 62.07)) x 100 ≈ 90.3%

Solvent Selection and Replacement Strategies

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste and environmental pollution. rsc.orgwhiterose.ac.uk Green chemistry emphasizes the use of safer, more environmentally benign solvents or the elimination of solvents altogether. whiterose.ac.uk

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. bohrium.cominfona.pl

For furan synthesis, DES composed of choline (B1196258) chloride with urea (B33335) or glycerol (B35011) have been shown to be effective solvents and catalysts for reactions like the Paal-Knorr synthesis. bohrium.comresearchgate.netx-mol.com These solvents can facilitate reactions under mild conditions without the need for additional acid catalysts and can often be recovered and reused multiple times, significantly reducing waste. researchgate.net Similarly, certain ILs have been employed as both reaction media and catalysts for the conversion of biomass-derived compounds into furan derivatives, with some catalysts being reusable for multiple cycles with minimal loss in performance. frontiersin.org

Table 2: Comparison of Solvents for Paal-Knorr Furan Synthesis
Solvent SystemTypical ConditionsKey AdvantagesReference
Choline Chloride/Urea DES80-100°C, 2-4 hoursInexpensive, non-toxic, recyclable, acts as solvent and catalyst. bohrium.comresearchgate.net
Choline Chloride/Glycerol DES80-100°C, 12 hoursBased on biorenewable materials, recyclable. researchgate.net
Conventional Organic Solvents (e.g., Toluene, Acetic Acid)Reflux, variable timesWell-established procedures.N/A

Supercritical carbon dioxide (scCO₂) is a state of CO₂ above its critical temperature (31.1°C) and pressure (72.8 atm). bhu.ac.innih.gov In this state, it exhibits properties of both a liquid and a gas, making it an excellent green solvent. It is non-toxic, non-flammable, inexpensive, and readily available. bhu.ac.inresearchgate.net A key advantage of scCO₂ is that its solvent properties, such as density and solvating power, can be finely tuned by adjusting temperature and pressure. nih.gov Furthermore, after the reaction, the CO₂ can be easily removed and recycled by simply reducing the pressure, leaving a solvent-free product. researchgate.net

Supercritical CO₂ is particularly advantageous for reactions involving gases, such as hydrogenation or oxidation, due to the complete miscibility of gases in the supercritical phase, which eliminates mass transfer limitations. epa.gov This makes it a suitable medium for the synthesis and modification of furan derivatives, where such reactions are common. bhu.ac.in Its inertness towards oxidation also makes it a safe choice for oxidation reactions. epa.gov

Water is the most abundant, cheapest, and safest solvent available. researchgate.net Its use as a reaction medium aligns perfectly with the principles of green chemistry. nih.gov Performing organic synthesis in water can offer unique reactivity and selectivity due to factors like the hydrophobic effect and high cohesive energy. researchgate.net While many organic compounds have low solubility in water, this can sometimes be an advantage, simplifying product separation.

For the synthesis of heterocyclic compounds like furans and pyrroles, water-based systems, sometimes in combination with co-solvents like ethanol (B145695), have been successfully developed. nih.gov These methods often allow for simpler work-up procedures, as the product may precipitate from the reaction mixture and can be isolated by simple filtration. nih.gov The use of water avoids the environmental and health hazards associated with volatile organic solvents. researchgate.netnih.gov

Sustainable Catalyst Design and Application

Catalysts are crucial for improving reaction rates and selectivity. Green chemistry promotes the use of catalysts over stoichiometric reagents to minimize waste. The ideal green catalyst is highly active, selective, recoverable, and reusable. researchgate.net

In the context of synthesizing furan derivatives like this compound, various reusable catalysts are applicable. For the key acetalization step, solid acid catalysts are a green alternative to homogeneous acids like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate. amazonaws.com Examples of effective solid acid catalysts include:

Acidic Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, have been shown to be effective and reusable catalysts for reactions like condensation and acetalization in furan synthesis. researchgate.net

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites and a structured porous network, making them shape-selective and stable catalysts for various organic transformations, including those involving furan derivatives. nih.govresearchgate.net

Modified Metal Oxides: Materials like tungsten oxide supported on boehmite or zirconia have been developed as cost-effective and robust catalysts for glycerol acetalization, a reaction analogous to the formation of the dioxolane ring in the target molecule. researchgate.netamazonaws.com These catalysts demonstrate high conversion rates and can be recycled.

Table 3: Examples of Reusable Catalysts in Furan-Related Syntheses
CatalystReaction TypeKey FeaturesReusabilityReference
Amberlyst® 15Hydrolysis/Condensation of 2-methylfuranPolymeric solid acid resin, high proton exchange capacity.Can be regenerated and reused multiple times. researchgate.net
Zeolites (e.g., H-ZSM-5)Dehydration of carbohydrates to furansHighly structured, thermal and chemical stability, Brønsted acidity.Stable for multiple runs, though deactivation can occur. frontiersin.orgnih.gov
WO₃@BoehmiteAcetalization of glycerolCost-effective, high conversion and selectivity.Amenable to reuse. amazonaws.com
Polyether sulfone sulfamic acid (PES-NHSO₃H)Three-component synthesis of furan-2(5H)-onesHeterogeneous solid acid, stable, efficient.Successfully reused for 11 cycles without significant loss of activity. nih.gov
Non-noble metal catalysts (e.g., Ni, Co, Cu)Hydrogenation of furan derivativesLower cost compared to noble metals (Pd, Pt).Maintains performance over successive runs, though leaching can be an issue. frontiersin.orgnih.gov

Biocatalysis and Enzyme Applications for Selective Transformations

Biocatalysis offers a powerful tool for performing highly selective chemical transformations under mild, environmentally benign conditions, aligning perfectly with green chemistry principles. The application of enzymes to the synthesis and modification of this compound can circumvent the need for harsh reagents, protecting groups, and energy-intensive processes often associated with traditional organic synthesis.

Research into the enzymatic modification of furan derivatives has identified several classes of enzymes capable of targeted reactions. researchgate.netacs.org For this compound, the primary targets for biocatalysis are the aldehyde functional group and the furan ring itself.

Key Enzymatic Transformations:

Oxidation of the Aldehyde Group: Oxidoreductases, such as aldehyde dehydrogenases (ALDHs) or certain oxidases, can selectively oxidize the carbaldehyde group to a carboxylic acid. nih.govresearchgate.net This transformation, yielding 5-(1,3-dioxolan-2-yl)furan-3-carboxylic acid, can be achieved in aqueous media at or near ambient temperature and pressure. Whole-cell biocatalysts, for instance using recombinant E. coli or Cupriavidus basilensis, have proven effective in the oxidation of other furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.gov These systems often have the advantage of intrinsic cofactor regeneration, making the process more economically viable.

Reduction of the Aldehyde Group: Alcohol dehydrogenases (ADHs) can be employed for the selective reduction of the carbaldehyde to a primary alcohol, [5-(1,3-dioxolan-2-yl)furan-3-yl]methanol. This enzymatic reduction is highly enantioselective, a feature that is difficult to achieve with conventional chemical reducing agents without the use of expensive chiral ligands.

Furan Ring Modification: While more complex, enzymes like chloroperoxidase have been shown to catalyze the oxygenative rearrangement of the furan ring, leading to novel heterocyclic structures such as spirolactones. acs.org This opens up pathways to complex molecules from furan platforms in a single, enzyme-mediated step.

The use of multi-enzyme cascades in a one-pot system further enhances the efficiency and sustainability of these transformations. researchgate.netacs.org By combining several enzymatic steps, intermediate purification is eliminated, reducing solvent use and waste generation.

Table 1: Potential Biocatalytic Applications for this compound

Enzyme Class Transformation Potential Product Green Advantage
Aldehyde Dehydrogenase (ALDH) Selective oxidation of the aldehyde 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid High selectivity, avoids harsh chemical oxidants, aqueous conditions.
Alcohol Dehydrogenase (ADH) Selective reduction of the aldehyde [5-(1,3-Dioxolan-2-yl)furan-3-yl]methanol High enantioselectivity, mild reducing conditions, avoids metal hydrides.
Chloroperoxidase (CPO) Oxygenative ring rearrangement Spirocyclic lactones Access to complex scaffolds in one step, avoids multi-step chemical synthesis.
Transaminase (TAm) Reductive amination of the aldehyde [5-(1,3-Dioxolan-2-yl)furan-3-yl]methanamine Direct conversion to amines, uses bio-based amine donors.

Waste Minimization and By-product Valorization Strategies

A core tenet of green chemistry is the minimization of waste. The synthesis of this compound, likely derived from biomass-based furfural (B47365), presents several opportunities for waste reduction and the valorization of by-products.

Conventional synthesis of furanic compounds often involves strong mineral acids, leading to corrosive waste streams and the formation of insoluble, tar-like by-products known as humins. researchgate.net A greener approach focuses on catalyst and solvent choice, as well as process design.

Waste Minimization Strategies:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) with solid acid catalysts like zeolites or sulfonated resins is a key strategy. researchgate.net These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and eliminate the need for neutralization steps, thereby drastically reducing salt waste. This is particularly relevant for the acetalization step, where the dioxolane ring is formed. researchgate.netresearchgate.net

Solvent Selection: The ideal green process minimizes or eliminates solvent use. Solvent-free (neat) conditions have been successfully applied to the acetalization of furfural with diols. researchgate.net Where solvents are necessary, shifting from volatile organic compounds (VOCs) to greener alternatives such as bio-derived ethanol or water is preferred.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, the acetalization of a diformylfuran precursor with ethylene glycol to form the dioxolane protecting group is a high atom-economy reaction, with water as the only by-product.

By-product Valorization:

The production of the furan platform chemicals themselves can generate by-products. For example, the acid-catalyzed dehydration of pentose (B10789219) sugars to furfural can also produce organic acids like formic acid and levulinic acid. researchgate.net Instead of being treated as waste, these can be recovered and valorized:

Formic Acid: Can be used as a hydrogen carrier, a preservative, or a chemical reagent in other processes.

Levulinic Acid: A versatile platform chemical in its own right, it can be converted into solvents (e.g., γ-valerolactone), fuel additives, and polymer precursors.

Humins: Although challenging, research is ongoing to convert these complex polymeric by-products into carbonaceous materials, soil conditioners, or fuels. researchgate.net

Oxidation of furfural derivatives can also lead to valuable by-products like maleic acid and succinic acid, which are important monomers for polymer synthesis. rsc.orgacs.org

Table 2: Waste Reduction and Valorization in the Synthesis Pathway

Synthetic Step Conventional Waste Source Green Strategy By-product Valorization Potential
Furfural Production (from Biomass) Mineral acid catalyst, humins, organic acids Use of solid acid catalysts, process optimization Formic acid, Levulinic acid, Humins Chemical feedstock, platform chemical, carbon materials. researchgate.net
Furan Functionalization (e.g., formylation) Stoichiometric reagents, organic solvents Catalytic C-H activation, use of bio-solvents Unreacted starting materials Recycle into the process stream.
Aldehyde Protection (Acetalization) Homogeneous acid catalyst, purification waste Heterogeneous catalysts (zeolites), solvent-free conditions Water Benign by-product. researchgate.netresearchgate.net

Energy Efficiency and Resource Conservation in Synthetic Procedures

Reducing energy consumption and conserving resources are critical for the environmental and economic viability of chemical processes. The production of this compound can benefit from modern technologies that enhance energy efficiency and reduce reliance on virgin materials.

The initial production of furfural from biomass is traditionally an energy-intensive process, often requiring high-pressure steam for distillation. researchgate.net Therefore, optimizing this upstream step is crucial. Beyond the feedstock, the synthetic steps to the final product can be made more efficient.

Strategies for Energy and Resource Efficiency:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing offers significant advantages. Microreactors provide superior heat and mass transfer, allowing for faster reactions and better temperature control, which reduces energy consumption. researchgate.netsci-hub.se This technology also enhances safety, allows for easier automation, and typically uses smaller volumes of solvents, thus conserving resources. nih.govbeilstein-journals.org The synthesis of heterocyclic compounds, including furans, has been shown to be highly amenable to flow processes. springerprofessional.deuc.pt

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. nih.gov Photochemical methods, using visible light and a photocatalyst for reactions like acetalization, can also provide energy-efficient pathways that operate under neutral, mild conditions. organic-chemistry.org

Catalyst Efficiency: The use of highly active and reusable catalysts, as discussed previously, not only minimizes waste but also conserves resources. Noble metal catalysts, while often efficient, are scarce and expensive. Developing catalysts based on abundant, non-noble metals like copper, nickel, or iron is an active area of research for furan valorization. frontiersin.org

Table 3: Comparison of Synthetic Methodologies for Energy and Resource Use

Technology Typical Conditions Energy Input Solvent/Resource Use Key Benefit
Conventional Batch Synthesis High temperature, long reaction times (hours) High High (large reactor volumes, purification) Established methodology.
Continuous Flow Chemistry Precise temperature control, short residence times (minutes) Moderate to Low Low (small reactor volumes, efficient mixing) Scalability, safety, efficiency. researchgate.netbeilstein-journals.org
Microwave-Assisted Synthesis High temperature, very short reaction times (minutes) Low (targeted heating) Moderate to Low Drastic reduction in reaction time. nih.gov
Biocatalysis Ambient temperature and pressure, long reaction times (hours) Very Low Low (aqueous media) High selectivity, minimal energy demand. nih.gov

Lifecycle Assessment (LCA) Considerations for the Production and Application

The primary green advantage of this compound is its origin from renewable biomass, which can lead to a significantly lower carbon footprint compared to fossil-based chemicals. docksci.com However, a full LCA must consider all inputs and outputs throughout its lifecycle.

Stages and Key Considerations for an LCA:

Manufacturing ("Gate"): This stage covers the conversion of biomass to a furan precursor and its subsequent transformation into this compound.

Energy Inputs: The source of energy (fossil fuels vs. renewables) for heating, distillation, and other unit operations is a major factor. Some processes can burn waste biomass (lignin) to generate steam, which significantly reduces the net energy impact. docksci.com

Chemical Inputs: The environmental impact of catalysts (reusable solid acids vs. disposable mineral acids), solvents (petrochemical vs. bio-based), and other reagents must be quantified.

Emissions and Waste: All air and water emissions, as well as solid waste (e.g., humins, spent catalysts), must be accounted for and their environmental impact assessed.

End-of-Life ("Grave"): This stage considers the final fate of the compound and materials made from it. Key questions include: Is it biodegradable? Can it be recycled or upcycled? What is its ecotoxicity profile? Studies on various furan platform chemicals have shown them to be generally of low toxicity to key environmental organisms, which supports their "green" credentials. rsc.org

A comprehensive LCA can identify environmental "hotspots" in the production chain, guiding research and development efforts toward more sustainable catalysts, energy-efficient processes, and closed-loop systems to further enhance the green profile of this compound. rsc.org

Table 4: Lifecycle Assessment Stages and Green Chemistry Considerations

LCA Stage Key Activities Environmental Hotspots Relevant Green Chemistry Principle
Cradle (Raw Material) Biomass cultivation and transport Land use, water use, fossil fuel for transport Use Renewable Feedstocks
Gate (Manufacturing) Chemical synthesis, separation, purification Energy consumption, solvent use, catalyst waste, by-product formation Catalysis, Safer Solvents & Auxiliaries, Design for Energy Efficiency, Waste Prevention
Use Incorporation into final products (e.g., polymers, pharmaceuticals) Product durability and performance Design for Degradation (if applicable)
Grave (End-of-Life) Disposal, recycling, or degradation Persistence in the environment, ecotoxicity Design for Degradation, Real-time analysis for pollution prevention

Industrial Scale Up and Process Development Considerations for 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Reaction Engineering Aspects for Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), which involves the protection of a formyl group on the furan (B31954) ring, reaction engineering plays a pivotal role in achieving these goals.

Reactor Design and Optimization for High Throughput

The choice of reactor is critical for maximizing throughput and ensuring consistent product quality. While traditional batch reactors are common in the pharmaceutical and fine chemical industries, for large-scale production of a specific intermediate like this compound, other reactor types may offer significant advantages.

Continuous Stirred Tank Reactors (CSTRs) in series can approximate plug flow behavior, improving control over residence time distribution. rsc.org This is particularly beneficial for reactions where side-product formation is a concern. Advanced CSTR systems that integrate multiple vessels into a single unit can simplify design and enhance reliability. rsc.org For highly exothermic reactions, which can be a characteristic of certain steps in furan chemistry, specialized reactor designs are necessary to manage heat dissipation effectively. patsnap.com

Reactor TypeKey Features & AdvantagesConsiderations for this compound Synthesis
Batch Reactor Versatile, suitable for multi-product plants.Good for smaller scale production or initial process development.
Continuous Stirred Tank Reactor (CSTR) Excellent mixing, good temperature control.Can be used in series to achieve better residence time control. Suitable for reactions with solids. rsc.org
Plug Flow Reactor (PFR) / Tubular Reactor High conversion per unit volume, good for fast reactions.Ideal for continuous processes, especially when coupled with process analytical technology (PAT). optifluides.net
High-Throughput Screening Reactors Parallel processing for rapid optimization.Accelerates catalyst and process parameter screening during development. parrinst.comlpp-group.com

Heat and Mass Transfer Considerations in Large-Scale Production

Scaling up chemical reactions from the laboratory to industrial production often presents significant challenges related to heat and mass transfer. researchgate.net Exothermic reactions, if not properly controlled, can lead to temperature gradients, reduced selectivity, and even thermal runaway. mdpi.com The synthesis of heterocyclic compounds can sometimes be exothermic, necessitating careful thermal management. mpg.de

Heat Transfer: The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat removal more challenging. orgsyn.org Effective heat management strategies are crucial. These can include the use of jacketed reactors, internal cooling coils, and external heat exchangers. The selection of an appropriate heat transfer fluid is also critical, with options ranging from water and glycols to specialized thermal oils for high-temperature applications. esseltherm.comglobalhtf.com Advanced control strategies, such as using phase-change materials to absorb excess heat, can provide an additional layer of safety. patsnap.com

Mass Transfer: In multiphase reaction systems, the rate of reaction can be limited by the rate at which reactants are transported between phases. uop.edu.pknih.gov For instance, if the synthesis of this compound involves a solid catalyst or immiscible liquid phases, efficient mixing is paramount to ensure high reaction rates. The design of the agitator and the reactor geometry are key factors influencing mass transfer efficiency. CFD modeling can be used to simulate and optimize mixing and mass transfer within the reactor. polito.it

Continuous Flow Processing for Enhanced Productivity and Safety

Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering significant advantages in terms of productivity, safety, and product quality. mit.edujst.org.in This approach involves pumping reagents through a network of tubes or microreactors, where the reaction takes place in a continuous stream. doubtnut.com

The key benefits of continuous flow processing for the synthesis of this compound include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk associated with highly reactive intermediates or exothermic reactions. optifluides.netsydney.edu.au This is particularly relevant for reactions involving potentially unstable intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer, leading to more precise temperature control and faster reaction rates. tandfonline.com

Increased Productivity and Consistency: Continuous operation eliminates the downtime associated with batch processing, leading to higher throughput. doubtnut.com The precise control over reaction parameters ensures consistent product quality. jst.org.in

Facilitation of Hazardous Reactions: Flow chemistry enables the safe handling of hazardous reagents and reactions that would be difficult or dangerous to scale up in traditional batch reactors. sydney.edu.au

The implementation of Process Analytical Technology (PAT) is crucial for the effective control of continuous flow processes. certech.be In-line analytical techniques, such as FTIR and online UPLC-MS, provide real-time data on reaction progress, allowing for immediate adjustments to maintain optimal conditions and ensure product quality. americanpharmaceuticalreview.comrsc.org

Downstream Processing and Purification Technologies

Crystallization and Filtration Optimization

Crystallization is a powerful technique for purifying solid organic compounds. The development of a robust crystallization process involves a systematic approach to identify the optimal solvent system, temperature profile, and seeding strategy to achieve consistent crystal form, size, and purity. beilstein-journals.org

Key parameters for optimization include:

Solvent Selection: The ideal solvent should provide high solubility at elevated temperatures and low solubility at lower temperatures to maximize yield.

Supersaturation Control: Maintaining a controlled level of supersaturation is essential for promoting crystal growth over nucleation, leading to larger, more easily filterable crystals. beilstein-journals.org

Seeding: The introduction of seed crystals can control the final crystal size distribution and polymorphic form.

Impurity Rejection: Understanding the mechanism of impurity incorporation is crucial for developing strategies to maximize their removal during crystallization. nih.gov

The filtration and drying of the crystallized product are also critical unit operations that must be optimized for efficiency and to ensure the final product meets specifications.

Advanced Separation Techniques (e.g., Preparative Chromatography, Distillation)

For high-purity requirements, additional purification steps beyond crystallization may be necessary.

Preparative High-Performance Liquid Chromatography (HPLC) is a highly selective purification technique used extensively in the pharmaceutical industry to isolate and purify valuable compounds. gilson.comteledynelabs.com While it can be a costly process, it is invaluable for removing closely related impurities that are difficult to separate by other means. ijrpr.comwarwick.ac.uk The optimization of preparative HPLC involves selecting the appropriate stationary and mobile phases to achieve the desired separation with high throughput.

Distillation is a fundamental purification technique for liquids based on differences in boiling points. mdpi.comlongdom.org For high-boiling or thermally sensitive compounds like many furan derivatives, vacuum distillation is employed to lower the boiling point and prevent decomposition. doubtnut.comorgchemboulder.com Fractional distillation can be used to separate components with close boiling points. In some cases, specialized techniques like azeotropic or extractive distillation may be necessary to break azeotropes and achieve high purity. researchgate.net

Purification TechniquePrincipleApplicability for this compoundKey Optimization Parameters
Crystallization Differential solubilityPrimary purification step for the solid product.Solvent system, cooling profile, seeding, agitation.
Filtration & Drying Solid-liquid separation & solvent removalIsolation of the purified solid product.Filter type, pressure/vacuum, drying temperature and time.
Preparative HPLC Differential partitioning between stationary and mobile phasesFinal polishing step to remove trace impurities. gilson.comteledynelabs.comColumn chemistry, mobile phase composition, flow rate, loading.
Vacuum Distillation Separation based on boiling points at reduced pressurePurification of liquid intermediates or the final product if it is a high-boiling liquid. doubtnut.comorgchemboulder.comPressure, temperature, column efficiency.

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comwikipedia.org The goal of PAT is to ensure final product quality by building it into the process rather than relying on end-product testing alone. mt.comfldata.com For the synthesis of this compound, which likely involves the protection of one aldehyde group of a furan dialdehyde precursor, PAT is crucial for maximizing yield, minimizing impurities, and ensuring process safety and consistency.

The implementation of PAT involves integrating online or inline analytical tools to monitor Critical Process Parameters (CPPs) in real-time. wikipedia.orgstepscience.com These parameters directly impact the Critical Quality Attributes (CQAs) of the final product, such as purity, impurity profile, and residual starting materials. mt.com

Key PAT Tools and Applications:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These spectroscopic techniques are highly effective for real-time monitoring of the reaction progress. youtube.comamericanpharmaceuticalreview.com Probes can be inserted directly into the reaction vessel to track the concentration of reactants (e.g., furan-2,4-dicarbaldehyde), the formation of the desired product (this compound), and any significant by-products. americanpharmaceuticalreview.com For example, FTIR can monitor the disappearance of the specific carbonyl (C=O) stretching frequency of the reacting aldehyde and the appearance of new bands associated with the dioxolane ring. This allows for precise determination of the reaction endpoint, preventing over-processing which could lead to side reactions or product degradation. youtube.com

Online High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Online chromatography allows for the automated diversion of samples from the process stream for rapid analysis. stepscience.comrsc.org This provides detailed quantitative information on the composition of the reaction mixture, enabling the tracking of multiple components simultaneously. This is particularly useful for identifying and quantifying the formation of impurities, which is a critical aspect of process control and quality assurance. scimplify.com

Fixed-Purpose Sensors: Sensors for monitoring basic but critical parameters like temperature, pressure, pH, and conductivity are fundamental to any process control strategy. emersonautomationexperts.comdissolutiontech.com In the synthesis of this furan derivative, precise temperature control is vital as acetal (B89532) formation is a reversible reaction, and heat management is critical during scale-up. Real-time monitoring ensures that the process remains within its defined operational limits. emersonautomationexperts.com

By combining data from these tools with multivariate data analysis (MVDA), a comprehensive understanding of the process can be developed. wikipedia.org This data-driven approach allows for the implementation of feedback control loops, where process parameters can be adjusted automatically to maintain optimal conditions, ensuring consistent product quality and process efficiency. americanpharmaceuticalreview.comispe.org

Table 1: Application of PAT in the Production of this compound

PAT Tool Parameter Monitored (CPP) Impact on Quality (CQA) Control Action
In-situ FTIR/Raman Reactant/Product Concentration Purity, Yield, Impurity Profile Determine reaction endpoint; Adjust catalyst feed or temperature.
Online HPLC/GC Impurity Formation, Purity Final Product Purity Adjust reaction time or temperature; Optimize quench/workup steps.
Temperature Probe Reaction Temperature Reaction Rate, Selectivity, Impurity Formation Modulate heating/cooling system to maintain optimal range.
pH Sensor Acidity/Basicity of Medium Catalyst Activity, Product Stability Control addition of acidic catalyst or basic quench solution.

Economic Feasibility and Cost-Benefit Analysis of Production Processes

The economic viability of producing this compound on an industrial scale is dependent on a thorough cost-benefit analysis. Furan-based platform molecules are recognized for their potential in creating sustainable chemicals and fuels, but production costs are a significant factor. researchgate.netresearchgate.net The market price for commodity furfural (B47365) is around $1,500 per ton, but specialized derivatives command much higher prices due to more complex synthesis and purification processes. researchgate.netutwente.nl

Key Cost Components:

Raw Materials: The cost of starting materials is a primary driver. The synthesis would likely start from a more readily available precursor like furfural, which itself is derived from lignocellulosic biomass. researchgate.netgoogle.com Subsequent steps to introduce the second aldehyde group and then selectively protect it contribute significantly to the cost. The prices of reagents such as ethylene (B1197577) glycol, acid catalysts, and solvents are also major considerations.

Manufacturing Costs: This includes capital expenditure (CAPEX) for reactors, purification equipment (e.g., distillation columns, crystallizers), and PAT instrumentation, as well as operational expenditure (OPEX). OPEX is comprised of:

Energy: Heating, cooling, stirring, and purification processes like distillation can be energy-intensive. utwente.nl

Labor: Costs associated with skilled operators and quality control personnel.

Waste Disposal: The treatment and disposal of waste streams, including spent catalysts and solvent residues, must be factored in, especially in light of environmental regulations.

Benefit Analysis:

The primary benefit is the value of this compound as a high-value intermediate. Its utility in synthesizing complex molecules for the pharmaceutical or specialty materials industries allows it to be sold at a premium. researchgate.netresearchgate.net A cost-benefit analysis must weigh the total production cost against the potential market price and demand for the final products derived from it. The development of efficient, continuous manufacturing processes, enabled by PAT, can significantly reduce production costs and improve the economic competitiveness of furan-based chemicals. ispe.org

Table 2: Estimated Cost-Benefit Factors for Industrial Production

Category Key Factors Impact on Economic Feasibility
Costs Raw Material Prices (Furfural precursor, Ethylene Glycol) High
Catalyst and Solvent Costs Moderate
Energy Consumption (Heating, Distillation) High
Capital Investment (Reactors, PAT tools) High (Initial)
Waste Management and Disposal Moderate
Labor and Maintenance Moderate
Benefits Market Price of Final Product High
Process Yield and Throughput High
Purity and Quality of Product High
Potential for Process Automation Moderate (Reduces long-term labor costs)

Quality Control and Assurance Methodologies for Industrial Applications

Quality Assurance (QA) and Quality Control (QC) are essential components of chemical manufacturing, ensuring that the final product consistently meets predefined specifications and is safe for its intended use. scimplify.comhedgethink.com QA is the proactive system of procedures and protocols established to prevent defects, while QC involves the testing and inspection to identify and correct defects before the product reaches the customer. fldata.comtuvsud.com

For this compound, a robust quality management system would encompass the entire production lifecycle, from raw material sourcing to final product packaging. supplychainchannel.co

Quality Control (QC) Testing:

A comprehensive QC testing program is required to verify the identity, purity, and quality of the product. scimplify.com Advanced analytical techniques are employed for this purpose. hedgethink.com

Chromatography (GC and HPLC): Gas Chromatography and High-Performance Liquid Chromatography are the primary tools for determining the purity (assay) of the final product and quantifying impurities. scimplify.com Methods would be validated to ensure they are accurate, precise, and specific for the target compound and its potential impurities (e.g., residual starting material, over-reacted by-products, or isomers).

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry is used to identify the structure of unknown impurities, which is crucial for process optimization and regulatory compliance. nih.govmdpi.com

Spectroscopy (NMR and IR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the final product, ensuring the correct connectivity of atoms and the presence of the dioxolane and furan rings. Infrared (IR) spectroscopy serves as a faster method for identity confirmation by matching the product's spectrum to a reference standard.

Other Tests: Depending on the product's specifications, other tests may include melting point determination, Karl Fischer titration to measure water content, and elemental analysis.

Quality Assurance (QA) Systems:

QA provides the framework that ensures QC is performed effectively and that the entire manufacturing process is under control. tuvsud.com

Standard Operating Procedures (SOPs): Detailed SOPs must be established for every stage of production, from raw material handling to equipment cleaning and final product analysis. fldata.com

Supplier Qualification: The quality of the final chemical is directly impacted by the quality of the raw materials. supplychainchannel.co A rigorous supplier qualification program is necessary to ensure that incoming materials consistently meet required specifications. supplychainchannel.co

Batch Manufacturing Records (BMRs): Comprehensive documentation for each batch is critical for traceability and review. The BMR records all raw materials used, process parameters, in-process control checks, and final QC results.

Change Control and Deviation Management: Formal systems must be in place to manage any changes to the process or to investigate any deviations from established procedures, ensuring that product quality is not compromised.

By implementing these stringent QA and QC methodologies, manufacturers can ensure the reliable and consistent production of high-quality this compound that meets the demanding requirements of industrial applications. hedgethink.comsupplychainchannel.co

Table 3: Quality Control Specifications for this compound

Test Parameter Method Specification Example
Appearance Visual Inspection White to light yellow crystalline powder
Identity FTIR Spectrum conforms to reference standard
Assay (Purity) GC or HPLC ≥ 98.0%
Individual Impurity GC or HPLC ≤ 0.5%
Total Impurities GC or HPLC ≤ 1.5%
Water Content Karl Fischer Titration ≤ 0.5%
Melting Point Capillary Method 41-45 °C

Emerging Research Directions and Future Outlook for 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of organic chemistry and artificial intelligence (AI) is revolutionizing molecular design and synthesis. researchgate.net AI and machine learning (ML) algorithms are increasingly used to predict reaction outcomes, optimize synthetic routes, and discover novel compounds with desired properties. iscientific.orgbohrium.com For 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), these computational tools offer significant potential to accelerate research and development.

Table 1: Potential Applications of AI/ML in Research on this compound

AI/ML Application Description Potential Impact
Retrosynthesis Planning Algorithms predict optimal synthetic pathways by working backward from the target molecule. acs.org Faster, more efficient, and potentially more sustainable synthesis routes.
Reaction Optimization ML models identify the best reaction conditions (temperature, solvent, catalyst) for maximizing yield and selectivity. researchgate.net Increased efficiency and reduced waste in chemical production.
Property Prediction AI predicts physicochemical properties, biological activity, or material characteristics of new derivatives. Accelerated discovery of new drugs and advanced materials. iscientific.orgbohrium.com

Novel Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound, particularly the planar furan (B31954) ring and the polar aldehyde group, make it a candidate for applications in supramolecular chemistry. Furan-containing molecules are known to participate in the formation of larger, organized structures through non-covalent interactions. These interactions can be exploited to create novel materials with tailored properties.

The furan ring can engage in π-π stacking interactions, while the aldehyde group can form hydrogen bonds or coordinate with metal ions. These directed interactions could enable the self-assembly of molecules into well-defined architectures such as liquid crystals, gels, or porous organic frameworks. The dioxolane group can influence the solubility and spatial arrangement of the molecules, providing an additional layer of control over the self-assembly process. Future research could explore the design of complex, functional supramolecular systems based on this furan derivative for applications in sensing, catalysis, or molecular electronics.

Development of Sustainable Synthesis Strategies from Renewable Feedstocks

A significant trend in modern chemistry is the shift from petroleum-based feedstocks to renewable, bio-based resources. rsc.orgfrontiersin.org Furan derivatives, in particular, are at the forefront of this "green chemistry" movement, as key precursors like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be readily produced from lignocellulosic biomass such as agricultural waste. researchgate.netresearchgate.net

Future research will likely focus on developing sustainable synthetic routes to this compound starting from these biomass-derived platform chemicals. frontiersin.org This involves utilizing green solvents, energy-efficient reaction conditions, and catalytic processes that minimize waste. rsc.org For example, enzymatic polymerization and other biocatalytic methods offer an effective and sustainable way to convert renewable resources into valuable chemicals and materials. nih.gov By developing a fully bio-based production pipeline, the environmental footprint of this compound and its derivatives can be significantly reduced, aligning with the principles of a circular economy. researchgate.net

Advanced Catalyst Discovery for Highly Selective and Efficient Transformations

Catalysis is central to the synthesis and functionalization of furan-based molecules. routledge.com The high reactivity of the furan ring can lead to undesired side reactions, making the development of highly selective catalysts a critical area of research. mdpi.com For this compound, advanced catalysts are needed to precisely control transformations at the aldehyde group, the furan ring, or both.

Recent advances have focused on non-noble metal catalysts (e.g., based on copper, nickel, or cobalt) as cost-effective and sustainable alternatives to precious metals like palladium or platinum. nih.govmdpi.com Research into bimetallic catalysts has shown that the combination of different metals can lead to synergistic effects, improving both activity and selectivity in reactions such as hydrogenation. mdpi.com The development of catalysts supported on novel materials, such as metal-organic frameworks (MOFs) or functionalized polymers, could offer enhanced stability and recyclability. The discovery of catalysts that can selectively open the dioxolane ring under mild conditions would also expand the synthetic utility of this compound as an intermediate.

Table 2: Catalyst Systems for Furan Derivative Transformations

Catalyst Type Metals Support Material Target Reaction Reference
Bimetallic Pd-Ni, Pd-Fe, Cu-Ni MWNT, SiO2, Al2O3 Hydrogenation mdpi.com
Non-Noble Metal Co, Ni, Cu Activated Carbon Hydrodeoxygenation nih.govresearchgate.net
Solid Acid Zr-doped KIT-6 Mesoporous Silica Dehydration nih.gov

| Zeolite-based | Co- and Pt-doped ZSM-5 | Zeolite | One-pot conversion | mdpi.com |

Potential for Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with high efficiency and selectivity. Bio-inspired synthesis seeks to mimic natural metabolic pathways to create valuable compounds. researchgate.net Aldehyde deformylation, for instance, is a reaction catalyzed by metalloenzymes in biological systems, and synthetic chemists are developing biomimetic metal-dioxygen complexes to replicate this function. nih.govrsc.org

The synthesis and modification of this compound could benefit from such bio-inspired approaches. The use of enzymes or whole-cell biocatalysts could enable highly selective reactions under mild, environmentally friendly conditions. kent.ac.uk For example, a one-pot multicomponent reaction inspired by enzymes has been developed to combine furan electrophiles with thiols and amines to create stable pyrrole (B145914) heterocycles. bohrium.com Furthermore, developing biomimetic catalysts that mimic the active sites of enzymes could lead to novel transformations of the furan or aldehyde functional groups that are difficult to achieve with conventional chemical methods. acs.org

Challenges and Opportunities in the Broader Field of Furan and Dioxolane Chemistry

While the chemistry of furan and dioxolane derivatives offers immense potential, it also presents distinct challenges. The furan ring, though aromatic, is less stable than benzene (B151609) and can be susceptible to ring-opening or degradation under certain synthetic conditions, particularly in acidic or basic environments. numberanalytics.comnih.govresearchgate.net This instability requires careful control of reaction parameters to avoid the formation of undesired byproducts. nih.gov However, this reactivity also presents opportunities, as the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. wikipedia.org

The dioxolane group is typically used as a protecting group for aldehydes and ketones due to its stability under neutral or basic conditions. This function is a key opportunity in multi-step syntheses involving this compound. Dioxolanes are also gaining attention as green, bio-based solvents and reaction media, suggesting that the dioxolane moiety could impart useful properties beyond protection. rsc.orgrsc.org The challenge lies in developing selective methods for its removal without affecting the sensitive furan ring. Overcoming these challenges will be key to unlocking the full potential of this and related compounds in materials science and pharmaceuticals. researchgate.net

Interdisciplinary Research Synergies and Collaborative Initiatives Involving the Compound

The future development of this compound and its applications will likely be driven by interdisciplinary collaboration. The versatility of its structure places it at the intersection of several scientific fields.

Materials Science: Chemists can collaborate with materials scientists to incorporate this furan derivative into novel polymers. researchgate.netrsc.org Furan-based polymers are being explored as sustainable alternatives to traditional plastics and as organic semiconducting materials for biomedical applications. numberanalytics.comrsc.org

Pharmaceutical Chemistry: The furan nucleus is a component of many biologically active molecules and drugs. ijsrst.com Collaboration with biologists and pharmacologists could lead to the development of new therapeutic agents based on derivatives of this compound.

Green Chemistry and Engineering: Chemical engineers and chemists can work together to design and scale up sustainable production processes from renewable feedstocks, contributing to the development of a viable biorefinery. rsc.org

Such collaborative initiatives are essential for translating fundamental chemical discoveries into practical applications that can address global challenges in health, energy, and environmental sustainability. numberanalytics.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde, and how are reaction conditions optimized?

  • The compound is typically synthesized via acetalization reactions. For example, reacting furan-3-carbaldehyde derivatives with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) forms the dioxolane ring. Reaction conditions (e.g., temperature: 60–80°C, solvent: dry toluene) are optimized to minimize side reactions like etherification .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL .
  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Peaks for the dioxolane ring protons appear at δ 4.8–5.2 ppm, while the aldehyde proton resonates near δ 9.8 ppm .
  • FT-IR : The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and the dioxolane C-O-C vibrations at ~1100 cm⁻¹ .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel or Wittig reactions). For instance, condensation with malononitrile forms α,β-unsaturated nitriles, useful in heterocyclic synthesis .
  • Precaution : Protect the aldehyde from moisture and oxidizing agents to prevent decomposition. Store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can competing etherification side reactions during acetalization be mitigated?

  • Etherification occurs when hydroxyl groups (e.g., in HMF derivatives) react with alcohols. To suppress this:

  • Use anhydrous conditions and stoichiometric control of ethylene glycol.
  • Employ selective acid catalysts (e.g., zeolites) that favor acetalization over etherification .
    • Data Analysis : Compare GC-MS or HPLC profiles of reaction mixtures to quantify by-products and optimize catalyst loading .

Q. What computational approaches predict the regioselectivity of reactions involving this compound?

  • DFT Calculations : Models like B3LYP/6-31G(d) predict electron density distribution, showing the aldehyde group’s electrophilicity and the dioxolane ring’s steric effects.
  • Example : Frontier molecular orbital (FMO) analysis can rationalize preferential attack at the aldehyde carbon in nucleophilic additions .
  • Software : Gaussian or ORCA for calculations; visualize with GaussView or Avogadro .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • ORTEP Diagrams : Generated via SHELXL or Olex2, these reveal bond angles and torsional strain. For example, the dioxolane ring typically adopts an envelope conformation, with C–O–C angles ~108° .
  • Challenge : Disorder in the dioxolane ring may require TWINABS for data correction. Refinement with anisotropic displacement parameters improves accuracy .

Q. What strategies address low yields in multi-step syntheses using this compound?

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent polarity, temperature). For instance, DMF enhances solubility in Pd-catalyzed cross-couplings .
  • In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate formation, enabling real-time adjustments .

Key Research Challenges

  • Contradiction in Reactivity : Some studies report unexpected regioselectivity in cross-couplings (e.g., Suzuki-Miyaura). Resolve by analyzing steric maps from crystallography or DFT .
  • Spectral Overlaps : NMR signals for dioxolane and furan protons may overlap. Use 2D NMR (COSY, HSQC) for unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.